molecular formula C40H68O10 B12300559 2-[6-[[2-[5-[5-(6-Hydroxy-3,5,6-trimethyloxan-2-yl)-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoic acid

2-[6-[[2-[5-[5-(6-Hydroxy-3,5,6-trimethyloxan-2-yl)-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoic acid

Cat. No.: B12300559
M. Wt: 709.0 g/mol
InChI Key: ZITSQIZMRMDQLE-UHFFFAOYSA-N
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Description

Grisorixin is an ionophorous antibiotic belonging to the nigericin group. It was isolated from cultures of a strain of Streptomyces griseus. Grisorixin exhibits strong antibacterial and antifungal properties, making it a valuable compound in the field of antibiotics .

Preparation Methods

Grisorixin is produced through fermentation processes involving the propagation of Streptomyces griseus. The strain is grown on potato agar slants at 27°C, and the cultures are used as inoculum. The fermentation is carried out in media containing glucose, soy bean meal, and corn steep, adjusted to pH 7 with sodium hydroxide and supplemented with calcium carbonate .

Chemical Reactions Analysis

Grisorixin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are bioconversion products that retain the ability to complex cations but lose their antibiotic activity .

Scientific Research Applications

Grisorixin has several scientific research applications:

Mechanism of Action

Grisorixin functions as an ionophore, facilitating the transport of cations across cell membranes. This disrupts the ionic balance within cells, leading to cell death. The molecular targets of grisorixin include the cell membrane and ion channels .

Comparison with Similar Compounds

Grisorixin is similar to other ionophorous antibiotics such as nigericin. Both compounds share a polycyclic polyether structure and exhibit strong antibacterial and antifungal properties. grisorixin is unique in its specific ionophorous properties and the particular strain of Streptomyces griseus from which it is isolated .

Properties

IUPAC Name

2-[6-[[2-[5-[5-(6-hydroxy-3,5,6-trimethyloxan-2-yl)-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H68O10/c1-21-12-13-28(45-33(21)26(6)36(41)42)18-29-19-30(44-11)27(7)40(47-29)25(5)20-38(9,50-40)32-14-15-37(8,48-32)35-23(3)17-31(46-35)34-22(2)16-24(4)39(10,43)49-34/h21-35,43H,12-20H2,1-11H3,(H,41,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITSQIZMRMDQLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(OC1C(C)C(=O)O)CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(C)O)C)C)C)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H68O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

709.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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